Vinorelbine-d3 Bitartrate is a semi-synthetic derivative of the vinca alkaloid vinorelbine, which is primarily used as an anti-cancer agent. It is classified as an anti-mitotic chemotherapy drug, effective against various malignancies, particularly non-small cell lung cancer and breast cancer. Vinorelbine-d3 Bitartrate is notable for its unique pharmacological properties and its mechanism of action, which involves the disruption of microtubule formation during cell division.
Vinorelbine is derived from the plant Catharanthus roseus, commonly known as the Madagascar periwinkle. This plant is a source of several important alkaloids, including vindoline and catharanthine, which are precursors in the synthesis of vinorelbine. The compound itself does not occur naturally but can be synthesized from these precursors or through other synthetic pathways.
Vinorelbine-d3 Bitartrate falls under several classifications:
The synthesis of Vinorelbine-d3 Bitartrate involves multiple steps that utilize specific reagents to modify the chemical structure of its precursors.
Vinorelbine-d3 Bitartrate has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity.
The structure consists of several fused rings that are typical of vinca alkaloids and includes hydroxyl groups that enhance its solubility and reactivity.
Vinorelbine-d3 Bitartrate undergoes various chemical reactions that are essential for its pharmacological activity:
These reactions highlight its role as a spindle poison in cancer therapy.
The mechanism by which Vinorelbine-d3 Bitartrate exerts its anti-cancer effects involves several key processes:
These properties influence its bioavailability and distribution within biological systems.
Vinorelbine-d3 Bitartrate has significant applications in scientific research and clinical settings:
Vinorelbine-d3 bitartrate (C49H60D3N4O14) incorporates deuterium atoms at the methoxycarbonyl group (-OCOCD3), replacing three hydrogen atoms with deuterium isotopes. This strategic modification aims to enhance metabolic stability by exploiting the kinetic isotope effect (KIE), where deuterium-carbon bonds exhibit higher dissociation energy compared to protiated analogs. The KIE reduces the rate of oxidative deamination by cytochrome P450 enzymes, particularly CYP3A4, thereby extending the compound's half-life without altering its receptor binding affinity [4] [9]. Studies on deuterated phenylethylamine derivatives confirm that α- and β-carbon deuteration significantly impedes monoamine oxidase (MAO)-mediated degradation, validating this molecular design approach for optimizing vinca alkaloids [9].
Table 1: Deuterium Substitution Sites in Vinorelbine-d3
Position | Functional Group | Isotopic Effect | Bond Dissociation Energy Increase |
---|---|---|---|
O-Methyl | -OCOCD3 | Kinetic Isotope Effect (KIE) | ~5-10 kJ/mol |
Alkyl side chain | C-D bonds | Metabolic shielding | Reduced enzymatic cleavage |
Vinorelbine-d3 synthesis originates from the natural vinca alkaloids vindoline (C22H25N2O4) and catharanthine (C21H24N2O2), isolated from Catharanthus roseus. Vindoline provides the indole-containing framework critical for microtubule binding, while catharanthine contributes the catharanthine skeleton necessary for dimerization. The enantiomeric purity of these precursors dictates stereoselectivity during subsequent coupling reactions, with vindoline’s C-16 methoxy group and catharanthine’s C-16' ethyl moiety serving as key structural anchors [2] [4].
Anhydrovinblastine (AVLB) serves as the pivotal intermediate, formed via oxidative coupling of vindoline and catharanthine using FeCl3-based catalysts. The reaction proceeds through a single-electron transfer mechanism, generating a carbon-centered radical at catharanthine’s C-15' position that attacks vindoline’s C-16 position. Critical improvements include:
Deuterium integration employs solvothermal techniques using deuterated solvents (e.g., CD3OD/D2O mixtures) under controlled temperatures (150–200°C). This facilitates H/D exchange at acidic positions adjacent to the catharanthine nitrogen. For site-specific labeling, Pd/C-catalyzed deuteration at the vinorelbine’s methoxycarbonyl group achieves >98% isotopic purity, confirmed via 2H-NMR spectroscopy [7].
A critical step in vinorelbine synthesis involves the conversion of the catharanthine aspidosperma core to a vinorelbine-specific scaffold via acid-catalyzed ring contraction. Trifluoroacetic acid (TFA) promotes this through:
The deuterated route introduces specific modifications:
Table 2: Synthetic Parameters: Vinorelbine vs. Vinorelbine-d3
Parameter | Vinorelbine | Vinorelbine-d3 | Impact of Deuteration |
---|---|---|---|
Coupling Yield | 92% | 78–80% | Reduced catharanthine reactivity |
Reaction Time | 6 hours | 8–10 hours | Slower kinetics |
Isotopic Purity | N/A | ≥98% | Requires CD3I excess |
Ring Contraction Catalyst | TFA | CF3COOD | Prevents H/D scrambling |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: